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molecular formula C10H10BrClO2 B585738 Ethyl 2-(4-Bromo-2-chlorophenyl)acetate CAS No. 1261606-45-4

Ethyl 2-(4-Bromo-2-chlorophenyl)acetate

Cat. No. B585738
M. Wt: 277.542
InChI Key: OVTWAXDDSNTWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372970B2

Procedure details

(4-Bromo-2-chlorophenyl)-acetic acid (18, 44.03 g, 0.18 mol) was dissolved in ethanol (440 mL) and thionyl chloride (44.0 mL, 0.61 mol) was added dropwise. The mixture was refluxed for 1 h, and evaporated. The residue was taken up in toluene and evaporated (2×100 mL). The crude oily product was dissolved in dichloromethane (300 mL) and washed with water (2×100 mL), dried over sodium sulfate, filtered and evaporated. The residue was dried in high vacuum (0.2 mmHg) at room temperature, solidifying to a light yellow low melting crystalline solid (45.5 g, 0.16 mol, 93%) ESMS m/z 294 [M+H+NH3]+; 1H NMR (300 MHz, CDCl3): δ 7.55 (d, J=2 Hz, 1H), 7.37 (dd, J=8, 2 Hz, 1H), 7.16 (d, J=8 Hz, 1H), 4.18 (q, J=7 Hz, 2H), 3.71 (s, 2H), 1.26 (t, J=7 Hz, 3H).
Quantity
44.03 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
45.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[C:4]([Cl:12])[CH:3]=1.S(Cl)(Cl)=O.N.[CH2:18](O)[CH3:19]>>[CH2:18]([O:10][C:9](=[O:11])[CH2:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=1[Cl:12])[CH3:19]

Inputs

Step One
Name
Quantity
44.03 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC(=O)O)Cl
Name
Quantity
440 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
44 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
solid
Quantity
45.5 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
evaporated (2×100 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The crude oily product was dissolved in dichloromethane (300 mL)
WASH
Type
WASH
Details
washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was dried in high vacuum (0.2 mmHg) at room temperature

Outcomes

Product
Name
Type
Smiles
C(C)OC(CC1=C(C=C(C=C1)Br)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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